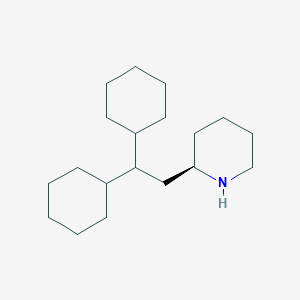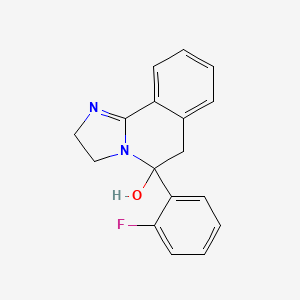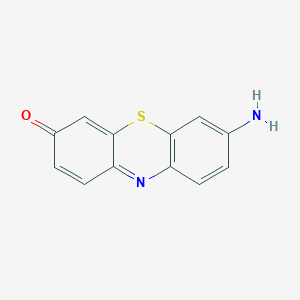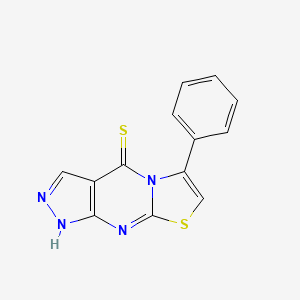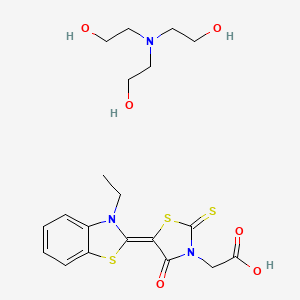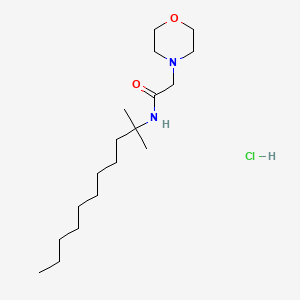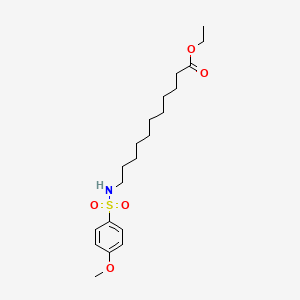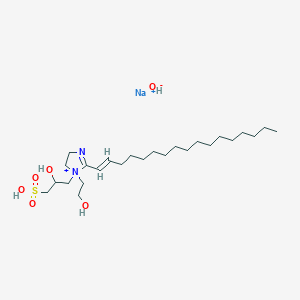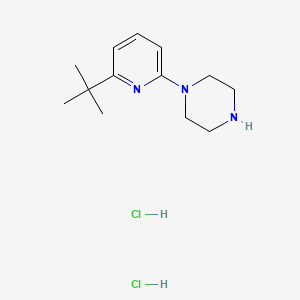
Piperazine, 1-(6-(1,1-dimethylethyl)-2-pyridinyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(6-(1,1-dimethylethyl)-2-pyridinyl)-, dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves several methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino groups, parallel solid-phase synthesis, and photocatalytic synthesis . For the specific synthesis of Piperazine, 1-(6-(1,1-dimethylethyl)-2-pyridinyl)-, dihydrochloride, the key steps include the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, batch reactors, and the use of catalysts to enhance reaction rates and selectivity .
化学反応の分析
Types of Reactions
Piperazine, 1-(6-(1,1-dimethylethyl)-2-pyridinyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired product but often involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
科学的研究の応用
Piperazine, 1-(6-(1,1-dimethylethyl)-2-pyridinyl)-, dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of Piperazine, 1-(6-(1,1-dimethylethyl)-2-pyridinyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors in the central nervous system, such as the α1B, 5-HT1A, and D2 receptors, to exert its anxiolytic and antidepressant effects . The compound may also interact with enzymes and other proteins involved in various biological processes, leading to its observed biological activities .
類似化合物との比較
Similar Compounds
Similar compounds to Piperazine, 1-(6-(1,1-dimethylethyl)-2-pyridinyl)-, dihydrochloride include other piperazine derivatives such as:
1-Boc-piperazine: Used as a protecting group in organic synthesis.
1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: Utilized in the development of targeted protein degradation molecules.
Uniqueness
What sets this compound apart from other similar compounds is its specific structure, which imparts unique biological activities and potential therapeutic applications. Its ability to interact with multiple receptors and pathways makes it a versatile compound for scientific research and potential drug development .
特性
CAS番号 |
120144-96-9 |
|---|---|
分子式 |
C13H23Cl2N3 |
分子量 |
292.2 g/mol |
IUPAC名 |
1-(6-tert-butylpyridin-2-yl)piperazine;dihydrochloride |
InChI |
InChI=1S/C13H21N3.2ClH/c1-13(2,3)11-5-4-6-12(15-11)16-9-7-14-8-10-16;;/h4-6,14H,7-10H2,1-3H3;2*1H |
InChIキー |
WDXHOSVCIZZLLY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NC(=CC=C1)N2CCNCC2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




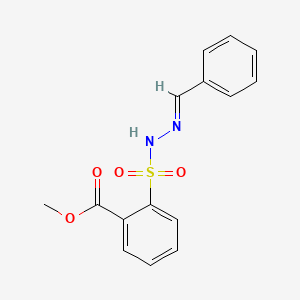
![4-amino-5-chloro-N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-(2-hydroxyethoxy)benzamide](/img/structure/B12721670.png)
